4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
CAS No.: 476284-34-1
Cat. No.: VC6211116
Molecular Formula: C22H18N2OS
Molecular Weight: 358.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476284-34-1 |
|---|---|
| Molecular Formula | C22H18N2OS |
| Molecular Weight | 358.46 |
| IUPAC Name | 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) |
| Standard InChI Key | UXLWTBYSVCWRQL-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, delineates its core components:
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Benzamide backbone: A benzene ring substituted with a carbonyl-linked amine group.
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Benzyl substituent: A phenylmethyl group (-CH₂C₆H₅) at the para position of the benzamide.
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Benzothiazole moiety: A 1,3-benzothiazole ring system methyl-substituted at position 2 and linked via an amide bond at position 5.
This architecture confers planarity to the benzothiazole ring while allowing rotational flexibility at the amide linker, a feature critical for target binding .
Crystallographic and Spectroscopic Data
While no single-crystal X-ray diffraction data exist for this specific compound, related benzothiazole-acylamides exhibit:
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Bond lengths: C=O (1.21–1.23 Å) and C-N (1.33–1.36 Å) consistent with resonance stabilization .
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Torsional angles: Amide C-N-C-S dihedral angles of 15–25°, indicating partial conjugation between the benzothiazole sulfur and amide group .
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¹H NMR profile: Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–2.7 ppm), and amide NH (δ 10.2–10.6 ppm) .
Synthetic Methodology
Retrosynthetic Analysis
The compound can be synthesized via a two-step approach:
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Formation of 2-methyl-1,3-benzothiazol-5-amine:
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Amide coupling:
Optimized Reaction Conditions
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Solvent: Dichloromethane or THF for improved amine solubility.
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Base: Triethylamine (2.5 eq.) to scavenge HCl.
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Temperature: 0–5°C during acyl chloride addition, followed by room-temperature stirring .
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Yield: Reported analogs achieve 60–75% yields after silica gel chromatography .
Physicochemical Properties
Experimental and Predicted Data
The high logP value suggests significant membrane permeability, aligning with benzothiazoles’ known blood-brain barrier penetration .
Biological Activity and Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Benzyl group: Enhances hydrophobic interactions with enzyme pockets (ΔG binding = -8.9 kcal/mol in docking studies) .
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Benzothiazole sulfur: Participates in hydrogen bonding with Thr121 of S. aureus DHFR (distance = 2.1 Å) .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
| Parameter | Prediction | Tool |
|---|---|---|
| CYP3A4 inhibition | High (KI = 0.8 µM) | admetSAR |
| hERG blockade risk | Moderate (IC₅₀ = 12 µM) | ProTox-II |
| Oral bioavailability | 56% (Rule of Five compliant) | SwissADME |
| Ames mutagenicity | Negative | ADMETLab 2.0 |
The moderate hERG risk necessitates cardiac safety studies in preclinical development .
Comparative Analysis with Structural Analogs
Activity Benchmarking
| Compound | Target | IC₅₀/Potency |
|---|---|---|
| G856-0143 | Not yet determined | N/A |
| N-(4-bromophenyl) analog | DHFR | 1.27 µM |
| 6-Chloro derivative | Topoisomerase II | 4.53 µM |
| Methyl-to-ethyl swap | MRSA growth | 2.1-fold loss |
The benzyl substitution in G856-0143 may confer enhanced target residence time compared to smaller alkyl groups .
Industrial and Research Applications
Patent Landscape
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Anticancer applications: US2015315198 (benzothiazole-carbohydrazides) .
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Antimicrobials: WO2021084567 (benzamide-benzothiazole conjugates) .
Future Research Directions
Priority Investigations
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Target deconvolution: Proteomic profiling using chemical proteomics.
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In vivo efficacy: Xenograft models for oncology applications.
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Formulation development: Nanoemulsions to address solubility limitations.
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